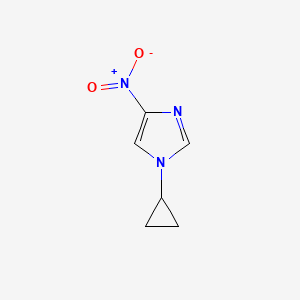

1-Cyclopropyl-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUJGYZBGXLVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-Cyclopropyl-4-nitro-1H-imidazole

Executive Summary: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 1-Cyclopropyl-4-nitro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Nitroimidazole derivatives are established as potent therapeutic agents against a wide range of anaerobic bacteria and protozoa, functioning as prodrugs that are activated under hypoxic conditions.[1] The introduction of a cyclopropyl moiety at the N-1 position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document outlines a robust two-step synthetic pathway, beginning with the nitration of imidazole to form the 4-nitroimidazole intermediate, followed by a regioselective N-alkylation. We further detail the full analytical workflow for structural confirmation and purity assessment, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a reproducible, self-validating methodology.

Introduction to a Versatile Synthon

The Enduring Significance of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents.[2] Compounds like metronidazole and tinidazole are widely utilized for treating infections caused by anaerobic organisms.[2] Their mechanism of action relies on the enzymatic reduction of the nitro group within the pathogen, leading to the formation of cytotoxic radical anions that induce DNA damage and cell death.[1] The versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

This compound: A Key Building Block

This compound (C6H7N3O2, MW: 153.14 g/mol ) is a valuable synthon for the creation of novel molecular hybrids and conjugates aimed at overcoming antibiotic resistance.[1] The cyclopropyl group is a "bioisostere" of larger or more flexible alkyl groups, often conferring increased metabolic stability and potency. Its introduction at the N-1 position of the 4-nitroimidazole core creates a unique chemical entity for further functionalization in drug discovery programs.

Scope of the Guide

This guide provides a comprehensive, step-by-step methodology for the synthesis of this compound from commercially available starting materials. It further details the analytical techniques required to rigorously characterize the final product, ensuring its structural integrity and purity. The rationale behind key experimental decisions is explained to provide a deeper understanding of the process.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial preparation of the key intermediate, 4-nitroimidazole, followed by its regioselective N-alkylation with a cyclopropyl electrophile.

Retrosynthetic Pathway

The logical disconnection of the target molecule points to 4-nitroimidazole and a cyclopropyl halide as the immediate precursors. 4-nitroimidazole itself is readily prepared from imidazole.

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 4-Nitroimidazole Intermediate

The synthesis of 4-nitroimidazole is typically accomplished via the electrophilic nitration of the imidazole ring.[5] This reaction requires careful control of conditions to achieve high yield and purity.[6] A common and effective method involves using a mixed acid system of concentrated sulfuric acid and nitric acid.[6] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.

Step 2: Regioselective N-Cyclopropylation of 4-Nitroimidazole

The alkylation of 4-nitroimidazole presents a challenge of regioselectivity, as the molecule has two potential nitrogen sites for alkylation (N-1 and N-3). However, studies have shown that the alkylation of 4-nitroimidazole strongly favors the N-1 position.[7][8] This selectivity is attributed to a combination of steric hindrance from the adjacent nitro group and the electronic distribution within the imidazole ring upon deprotonation.

The choice of base, solvent, and temperature is critical for maximizing the yield of the desired N-1 isomer.[7][8] While strong bases like potassium hydroxide (KOH) can be used, a milder base such as potassium carbonate (K₂CO₃) is often preferred to minimize potential side reactions. Acetonitrile is an excellent solvent choice, and moderate heating (e.g., 60°C) can significantly improve reaction rates and yields compared to room temperature.[7][9]

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: Imidazole, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (98%), 4-Nitroimidazole, Cyclopropyl Bromide, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate, Hexane, Brine, Magnesium Sulfate (anhydrous).

-

Instrumentation: ¹H and ¹³C NMR Spectrometer, Mass Spectrometer (ESI), FT-IR Spectrometer, Magnetic stirrer with heating, Rotary evaporator, Standard laboratory glassware.

Protocol 1: Synthesis of 4-Nitroimidazole (Intermediate)

-

In a three-necked flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 5°C.

-

Slowly add imidazole to the cooled sulfuric acid while stirring to form the imidazole sulfate salt solution.[10]

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.[6]

-

Slowly add the nitrating mixture to the imidazole sulfate solution via the dropping funnel, ensuring the reaction temperature does not exceed 55-60°C.[10]

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure the reaction goes to completion.[10]

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

-

Filter the crude 4-nitroimidazole, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

Caption: Step-by-step workflow for the N-cyclopropylation reaction.

-

To a solution of 4-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).[7]

-

Stir the suspension for 15 minutes at room temperature.

-

Add cyclopropyl bromide (2.0 eq) dropwise to the mixture.[7]

-

Heat the reaction mixture to 60°C and stir until the starting material is consumed, as indicated by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature and add it to ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Physicochemical and Spectroscopic Characterization

A full suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Boiling Point (Predicted) | 380.3 ± 15.0 °C | [11] |

| pKa (Predicted) | 0.57 ± 0.61 | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the cyclopropyl group protons.

-

Imidazole Protons: Two signals in the aromatic region (typically δ 7.5-8.5 ppm), appearing as doublets or singlets depending on the resolution, corresponding to the H-2 and H-5 protons.[7]

-

Cyclopropyl Protons: A complex multiplet for the methine proton (CH) on the cyclopropyl ring attached to the nitrogen, and two multiplets for the diastereotopic methylene protons (CH₂).

-

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.[12][13]

-

Imidazole Carbons: Three distinct signals are expected. The carbon bearing the nitro group (C4) will be significantly downfield. The C2 and C5 carbons will also appear in the aromatic region.[7][14]

-

Cyclopropyl Carbons: Two signals are expected: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂).

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.14.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16]

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1550 cm⁻¹ and 1350-1370 cm⁻¹, respectively.[17]

-

C-H Stretch: Signals for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the cyclopropyl group (below 3000 cm⁻¹) should be visible.

-

C=N and C=C Stretch: Absorptions corresponding to the imidazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Summary of Expected Characterization Data

| Technique | Expected Result |

| ¹H NMR | δ ~8.4 (s, 1H, H-2), ~7.9 (s, 1H, H-5), ~3.8 (m, 1H, N-CH), ~1.2 (m, 2H, CH₂), ~1.0 (m, 2H, CH₂) |

| ¹³C NMR | δ ~147 (C4-NO₂), ~138 (C5), ~123 (C2), ~35 (N-CH), ~10 (CH₂) |

| ESI-MS | m/z = 154.14 [M+H]⁺ |

| FT-IR (cm⁻¹) | ~1540 (asymmetric NO₂ stretch), ~1360 (symmetric NO₂ stretch), ~3100 (aromatic C-H), ~2950 (aliphatic C-H) |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Conclusion

This guide presents a validated and reproducible methodology for the synthesis of this compound. The two-step approach, involving the nitration of imidazole followed by a regioselective N-cyclopropylation, is efficient and robust. The comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, provides a reliable means of confirming the structure and purity of this valuable synthetic intermediate. The protocols and insights contained herein are designed to empower researchers in medicinal chemistry and drug development to confidently produce and validate this important molecular building block for their discovery programs.

References

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Retrieved from [Link]

-

Exploring the Synthesis and Properties of 4-Nitroimidazole. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

- Preparation method of 4-nitroimidazole. (2015). Google Patents.

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. Retrieved from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022, May 4). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

-

19.5: Carbon-13 NMR. (2022, October 24). Chemistry LibreTexts. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, June 14). ResearchGate. Retrieved from [Link]

-

Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

13 C NMR data of 5-nitroimidazole and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. This compound|CAS 1193639-02-9 [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 11. This compound CAS#: 1193639-02-9 [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropyl-4-nitro-1H-imidazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-cyclopropyl-4-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and potential applications, offering insights grounded in established scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule.

Introduction and Significance

Nitroimidazoles are a class of compounds renowned for their therapeutic efficacy against anaerobic bacteria and protozoan parasites. The introduction of a nitro group at the C4 or C5 position of the imidazole ring is crucial for their biological activity, which is typically mediated by the reductive activation of the nitro group within the target organism. The substituent at the N1 position plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and spectrum of activity.

This compound represents a specific analog where a cyclopropyl group is attached to the N1 position. This structural modification is of particular interest as the cyclopropyl moiety is a well-known bioisostere for various functional groups and can influence a molecule's conformation, lipophilicity, and metabolic fate. Understanding the interplay between the cyclopropyl group and the nitroimidazole core is essential for the rational design of new therapeutic agents.

Chemical Structure and Properties

The foundational characteristics of any compound are dictated by its structure. Here, we dissect the molecular architecture and resulting physicochemical properties of this compound.

Molecular Structure

The structure of this compound consists of a five-membered imidazole ring substituted with a cyclopropyl group at the N1 position and a nitro group at the C4 position. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the imidazole ring.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate formulations.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | - |

| Molecular Weight | 153.14 g/mol | - |

| Appearance | Pale yellow solid | |

| Melting Point | 78-80 °C | |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | |

| pKa | Not reported, but expected to be weakly basic. | - |

| LogP | Not explicitly reported, but the cyclopropyl group likely increases lipophilicity compared to an N-methyl analog. | - |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the N-alkylation of 4-nitroimidazole with a suitable cyclopropylating agent.

Synthetic Workflow

The synthesis generally proceeds via the deprotonation of 4-nitroimidazole to form the corresponding anion, which then acts as a nucleophile to attack an electrophilic cyclopropyl source.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

4-Nitroimidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Cyclopropyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroimidazole (1.0 eq).

-

Deprotonation: Suspend the 4-nitroimidazole in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

N-Alkylation: Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a pale yellow solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the cyclopropyl and nitroimidazole moieties and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-O stretching of the nitro group.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Applications in Drug Development

While specific clinical applications for this compound are not extensively documented in mainstream literature, its structural motifs suggest potential utility in several areas of medicinal chemistry.

Antimicrobial and Antiparasitic Activity

The nitroimidazole core is a well-established pharmacophore in drugs like metronidazole and tinidazole, which are used to treat infections caused by anaerobic bacteria and protozoa. The mechanism of action is believed to involve the reductive activation of the nitro group by microbial nitroreductases to form cytotoxic radical species that damage DNA and other macromolecules. The cyclopropyl group at the N1 position could modulate the reduction potential of the nitro group and the compound's pharmacokinetic profile, potentially leading to improved efficacy or a broader spectrum of activity.

Hypoxia-Selective Cytotoxins

The bioreductive activation of nitroaromatic compounds is more efficient under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of solid tumors. This has led to the exploration of nitroimidazoles as hypoxia-selective cytotoxins for cancer therapy. This compound could be investigated as a precursor or a standalone agent in this context.

Caption: Postulated mechanism of bioreductive activation of this compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, building upon the established therapeutic value of the nitroimidazole scaffold. The inclusion of a cyclopropyl group offers a promising avenue for modulating its biological and pharmacokinetic properties. The synthetic route is straightforward, allowing for its accessibility for further research. Future investigations should focus on a thorough evaluation of its antimicrobial and antiparasitic activity, as well as its potential as a hypoxia-activated prodrug. A detailed understanding of its metabolic fate and toxicity profile will also be critical for its advancement as a potential therapeutic candidate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Spectroscopic Characterization of 1-Cyclopropyl-4-nitro-1H-imidazole: A Technical Guide

Introduction

1-Cyclopropyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Its structural motifs, a nitroimidazole core and a cyclopropyl substituent, are features found in various biologically active molecules. Nitroimidazoles are known for their efficacy against anaerobic bacteria and protozoa, functioning as prodrugs that are activated under hypoxic conditions to generate cytotoxic radical anions.[1] The cyclopropyl group, a strained three-membered ring, is often incorporated into drug candidates to modulate their metabolic stability, potency, and pharmacokinetic properties.

This technical guide provides an in-depth analysis of the anticipated spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in published literature, this guide leverages data from closely related analogs and established spectroscopic principles to provide a robust, predictive characterization. This information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important molecule.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 1-cyclopropyl-4-nitroimidazole, is presented below.[1] The key structural features that will influence its spectroscopic properties are the aromatic imidazole ring, the electron-withdrawing nitro group at the C4 position, and the N1-substituted cyclopropyl ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of structurally similar 1-alkyl-4-nitroimidazoles.[2][3]

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole) | 8.2 - 8.4 | d | ~1.3 |

| H-5 (imidazole) | 7.7 - 7.9 | d | ~1.3 |

| H-1' (cyclopropyl methine) | 3.6 - 3.8 | m | |

| H-2', H-3' (cyclopropyl methylene) | 1.1 - 1.3 | m | |

| H-2', H-3' (cyclopropyl methylene) | 0.9 - 1.1 | m |

¹H NMR Data Interpretation

The chemical shifts of the imidazole protons are significantly influenced by the electron-withdrawing nitro group at the C4 position. The H-2 and H-5 protons are expected to appear as doublets with a small coupling constant, characteristic of long-range coupling across the imidazole ring. Based on data for 1-methyl-4-nitro-1H-imidazole, the H-2 proton is anticipated to be downfield shifted to approximately 8.35 ppm, while the H-5 proton is expected around 7.80 ppm.[2][3]

The cyclopropyl protons will exhibit more complex splitting patterns due to geminal and vicinal couplings. The methine proton (H-1'), directly attached to the imidazole nitrogen, will be the most deshielded of the cyclopropyl protons, with an expected chemical shift in the range of 3.6-3.8 ppm. The four methylene protons (H-2' and H-3') will be diastereotopic and are expected to appear as overlapping multiplets in the upfield region of the spectrum, likely between 0.9 and 1.3 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 (imidazole) | 146 - 148 |

| C-5 (imidazole) | 137 - 139 |

| C-2 (imidazole) | 122 - 124 |

| C-1' (cyclopropyl methine) | 33 - 36 |

| C-2', C-3' (cyclopropyl methylene) | 7 - 10 |

¹³C NMR Data Interpretation

The carbon atoms of the imidazole ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum. The C-4 carbon, bearing the nitro group, will be the most deshielded, with a predicted chemical shift in the range of 146-148 ppm.[2][3] The C-5 and C-2 carbons are anticipated to appear around 137-139 ppm and 122-124 ppm, respectively, based on data from analogous 1-alkyl-4-nitroimidazoles.[2][3]

The cyclopropyl carbons will be found in the aliphatic region. The methine carbon (C-1'), bonded to the nitrogen atom, is expected to have a chemical shift of approximately 33-36 ppm. The two equivalent methylene carbons (C-2' and C-3') will be significantly shielded, with a predicted chemical shift in the range of 7-10 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3150 | Medium |

| C-H (cyclopropyl) | 3000 - 3100 | Medium |

| C=N (imidazole ring) | 1580 - 1620 | Medium |

| NO₂ (asymmetric stretch) | 1520 - 1560 | Strong |

| C-N (imidazole ring) | 1480 - 1520 | Medium |

| NO₂ (symmetric stretch) | 1340 - 1380 | Strong |

IR Spectrum Interpretation

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are predicted to appear as intense peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of the imidazole ring are expected in the region of 3100-3150 cm⁻¹, while the C-H stretching of the cyclopropyl group will likely appear slightly lower, between 3000 and 3100 cm⁻¹. The C=N and C-N stretching vibrations of the imidazole ring will contribute to the fingerprint region of the spectrum, with expected absorptions in the 1480-1620 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Description |

| [M]⁺˙ | 153.05 | Molecular Ion |

| [M - NO₂]⁺ | 107.06 | Loss of a nitro group |

| [M - C₃H₅]⁺ | 112.03 | Loss of the cyclopropyl group |

| [C₃H₃N₂O₂]⁺ | 111.02 | Imidazole-nitro fragment |

| [C₃H₅]⁺ | 41.04 | Cyclopropyl cation |

Mass Spectrum Interpretation

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺˙) at an m/z of 153.05, corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the bonds to the functional groups.

A prominent fragment ion is expected at m/z 107.06, resulting from the loss of the nitro group (NO₂). Another significant fragmentation pathway could be the loss of the cyclopropyl substituent, leading to a fragment at m/z 112.03. Further fragmentation of the imidazole ring and the cyclopropyl group would lead to smaller fragment ions, such as the cyclopropyl cation at m/z 41.04.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. The anticipated NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this medicinally relevant molecule. The experimental protocols outlined herein provide a framework for obtaining high-quality spectroscopic data. It is anticipated that this guide will serve as a useful tool for researchers and professionals engaged in the synthesis, purification, and analysis of this compound and related compounds.

References

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Cyclopropyl-4-nitro-1H-imidazole

Foreword

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and provides critical insights into a compound's physicochemical properties. This guide offers a comprehensive, in-depth exploration of the crystal structure analysis of 1-cyclopropyl-4-nitro-1H-imidazole, a nitroimidazole derivative of significant interest in medicinal chemistry due to the prevalence of this scaffold in antimicrobial agents.[1] The nitroimidazole class of compounds are prodrugs, activated under anaerobic conditions to form radical anions that induce cellular damage, making them effective against various pathogens.[1][2]

This document deviates from a rigid template, instead adopting a narrative that mirrors the scientific journey of characterizing a novel compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our discussion is grounded in authoritative scientific principles and supported by comprehensive references to established methodologies.

Synthesis and Crystallization: The Genesis of a Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be approached through the N-alkylation of 4-nitroimidazole, a well-established synthetic route for this class of compounds.[3][4]

Synthetic Protocol: A Regioselective Approach

The regioselective synthesis of the N1-alkylated product is crucial. The following protocol is optimized to favor the desired isomer.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.1 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imidazolate anion. To this, add cyclopropyl bromide (1.2 equivalents) dropwise.

-

Reaction Progression and Monitoring: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC).[4] Heating generally improves the reaction yield and rate.[3]

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature, add it to ice-water, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Crystallization: The Art of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.[5]

Experimental Protocol: Crystallization

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to determine the optimal conditions for crystal growth. Common choices include ethanol, methanol, ethyl acetate, and hexane.

-

Slow Evaporation: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in an open vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[6]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: Select a high-quality single crystal with well-defined faces and a minimum size of approximately 0.1 mm in at least two dimensions.[6] Mount the crystal on a suitable holder.

-

Diffractometer Setup: Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Acquisition: Rotate the crystal in the X-ray beam and collect a series of diffraction images at various orientations.

-

Data Processing: Process the collected data to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic positions.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Model Building: Build an initial molecular model by fitting atoms into the electron density map.

-

Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.

-

Validation: Validate the final crystal structure using established crystallographic metrics.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Structural Insights and Intermolecular Interactions

Based on the crystal structures of related nitroimidazole derivatives, we can anticipate several key structural features for this compound.[7][8][9]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 7-9 |

| b (Å) | 8-10 |

| c (Å) | 15-17 |

| β (°) | 90-95 (for monoclinic) |

| Volume (ų) | 1000-1200 |

| Z | 4 |

The imidazole ring is expected to be essentially planar. The cyclopropyl and nitro groups will be substituent to this ring. The dihedral angle between the imidazole ring and the nitro group will be a key structural parameter, influencing the electronic properties of the molecule.

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. For this compound, we can anticipate the presence of weak C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the imidazole rings of adjacent molecules.[9] These interactions are fundamental to the stability of the crystal structure.

Spectroscopic and Computational Corroboration

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic and computational methods offer complementary information and are essential for a comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl and imidazole moieties provide a detailed picture of the molecular connectivity.[3][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the imidazole ring, and C-H stretching of the cyclopropyl and imidazole rings are expected.[11]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The nitroimidazole chromophore will exhibit characteristic absorption bands in the UV region.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and gaining deeper insights into the electronic structure and properties of the molecule.[12][13]

Computational Protocol: DFT Analysis

-

Geometry Optimization: Perform a full geometry optimization of the this compound molecule using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies to confirm that the optimized geometry corresponds to a true energy minimum and to aid in the assignment of the experimental IR and Raman spectra.

-

Electronic Property Calculation: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic charge transfer interactions within the molecule.[12]

-

NMR Chemical Shift Calculation: Calculate the theoretical NMR chemical shifts and compare them with the experimental data for further structural validation.[13]

The following diagram illustrates the relationship between the experimental and computational analyses.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of this compound. By integrating synthesis, crystallization, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a complete and validated understanding of the molecule's structure and properties can be achieved.

The structural information gleaned from this analysis is invaluable for the rational design of new nitroimidazole-based therapeutics with improved efficacy and reduced toxicity. Future work could involve co-crystallization studies with target enzymes to elucidate binding modes and inform the design of next-generation antimicrobial agents.

References

-

Al-Sanea, M. M., et al. (2021). Machine learning approaches in designing anti-HIV nitroimidazoles: 2D/3D QSAR, kNN-MFA, docking, dynamics, PCA analysis and MMGBSA studies. Arabian Journal of Chemistry, 14(11), 103411. [Link]

-

Wardell, S. M. S. V., et al. (2016). 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl). ResearchGate. [Link]

-

Politzer, P., et al. (1998). A computational study of imidazole, 4-nitroimidazole, 5-nitroimidazole and 4,5-dinitroimidazole. Semantic Scholar. [Link]

-

Mollineda, Y. M., et al. (2025). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. PubMed Central. [Link]

-

Mollineda, Y. M., et al. (2025). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. ResearchGate. [Link]

-

Ren, J., et al. (2006). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. PubMed. [Link]

-

Suwińska, K., et al. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. [Link]

-

ResearchGate. (n.d.). Structures of the investigated nitroimidazole derivatives. ResearchGate. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. FZU. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. CCDC. [Link]

-

Alliouche, H., et al. (2014). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. NIH. [Link]

-

Caira, M. R., et al. (1995). X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate. PubMed. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Nitroimidazole. PubChem. [Link]

-

Jeyavijayan, S., & Murugan, P. (2020). Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. Asian Journal of Chemistry. [Link]

-

Chintalapudi, V., et al. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC. [Link]

-

Apostolidi, K., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

Apostolidi, K., et al. (2025). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]

-

Parrish, D. A., et al. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. PMC. [Link]

-

Al-Blewi, F. F., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

- European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound.

-

Al-Zahrani, A. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]

-

Ionescu, S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-ray single-crystal diffraction | FZU [fzu.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods | MDPI [mdpi.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Cyclopropyl-4-nitro-1H-imidazole

This guide provides a comprehensive framework for the theoretical and computational characterization of 1-Cyclopropyl-4-nitro-1H-imidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind computational choices, offering a self-validating system of protocols to thoroughly investigate the structural, electronic, and potential biological properties of this promising heterocyclic compound.

Introduction: Rationale and Significance

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a nitro group, particularly at the 4-position, often imparts potent activity against anaerobic bacteria and protozoa.[6] Nitroimidazoles typically function as prodrugs; under anaerobic conditions, the nitro group is reduced to form cytotoxic radical anions that induce DNA damage, leading to cell death.[6]

The addition of a cyclopropyl group at the N-1 position is a strategic chemical modification. This small, strained ring can enhance metabolic stability, improve membrane permeability, and provide a rigid conformational anchor, which can lead to more specific and potent interactions with biological targets. The unique electronic nature of the cyclopropyl ring can also modulate the overall properties of the imidazole core.

Given the potential synergy between these functional groups, this compound (C6H7N3O2) emerges as a molecule of significant interest.[6] However, a comprehensive theoretical understanding of its properties is essential to guide further experimental work and drug design efforts. This guide outlines a robust computational workflow to elucidate these properties, leveraging Density Functional Theory (DFT) and molecular docking simulations.

Part 1: Computational Methodology - The Theoretical Foundation

The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for studying electronic structure and properties.[7][8]

Method Selection and Justification

Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, including heterocyclic systems and nitro compounds.[8][9] To ensure a precise description of the electron distribution, especially for the diffuse electrons of the nitro group and the lone pairs of the nitrogen atoms, we utilize the 6-311++G(d,p) basis set. This choice provides a flexible framework by including:

-

Triple-zeta valence: A more accurate description of the valence electrons.

-

Diffuse functions (++): Essential for describing anions and systems with lone pairs.

-

Polarization functions (d,p): Account for the non-spherical nature of electron density in bonds, crucial for accurately modeling the strained cyclopropyl ring and polar nitro group.

The Computational Workflow

The entire investigation follows a logical, multi-step process designed to ensure the validity and accuracy of the results.

Caption: A validated computational workflow for this compound.

Part 2: Structural and Spectroscopic Characterization (Simulated)

Following the optimization protocol, we obtain the lowest-energy, equilibrium geometry of the molecule. This structure is the foundation for all subsequent analyses.

Optimized Molecular Geometry

The optimized structure reveals the interplay of the electronic and steric effects of the cyclopropyl and nitro substituents on the imidazole ring. Key geometric parameters (bond lengths and angles) are calculated and can be compared with experimental data for related fragments to validate the computational model.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Expected Influence |

| Bond Lengths | C4-N(nitro) | ~1.46 Å | The electron-withdrawing nitro group slightly shortens this bond compared to a standard C-N single bond. |

| N-O(nitro) | ~1.22 Å | Typical length for a nitro group, indicating significant double bond character and charge delocalization. | |

| N1-C(cyclopropyl) | ~1.48 Å | Standard C-N bond length, connecting the sp2 nitrogen of the imidazole to the sp3 carbon of the cyclopropyl ring. | |

| Bond Angles | C5-C4-N(nitro) | ~126° | The bulky nitro group may cause slight steric strain, widening this angle from the ideal 120°. |

| Dihedral Angle | C5-C4-N-O | ~0° or 180° | The nitro group is expected to be nearly coplanar with the imidazole ring to maximize π-conjugation. |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Frequency calculations not only confirm the optimized structure as a true energy minimum but also allow for the simulation of infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| N-O Asymmetric Stretch | ~1550 - 1580 cm⁻¹ | A strong, characteristic IR absorption for conjugated nitro compounds.[10] |

| N-O Symmetric Stretch | ~1340 - 1370 cm⁻¹ | Another key IR band for the nitro group. |

| C=N Stretch (Imidazole Ring) | ~1450 - 1500 cm⁻¹ | Involves the stretching of the double bonds within the aromatic imidazole core. |

| C-H Stretch (Cyclopropyl) | ~3000 - 3100 cm⁻¹ | Characteristic C-H stretching frequencies for the strained cyclopropyl ring. |

| Imidazole Ring Breathing | ~1000 - 1200 cm⁻¹ | A collective vibration of the entire imidazole ring, often visible in both IR and Raman spectra. |

Part 3: Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of a molecule is critical for predicting its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.[12][13]

-

HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich imidazole ring.

-

LUMO: The LUMO will be predominantly centered on the highly electron-deficient nitro group, which is consistent with its role as an electron acceptor in its biological mechanism of action.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more polarizable and can be more readily excited.[11] For nitroaromatic compounds, this gap is typically smaller than for their non-nitrated counterparts.

| Orbital | Energy (eV) | Description |

| LUMO | ~ -2.5 eV | Localized on the NO₂ group; indicates electrophilicity. |

| HOMO | ~ -7.0 eV | Delocalized on the imidazole ring; nucleophilic character. |

| ΔE Gap | ~ 4.5 eV | Reflects moderate reactivity, crucial for its prodrug function. |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of sites susceptible to electrophilic and nucleophilic attack.[2]

-

Red Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. For this molecule, the most negative potential will be concentrated around the oxygen atoms of the nitro group.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the imidazole and cyclopropyl rings.

-

Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.

This analysis is critical for predicting how the molecule will interact with biological macromolecules, such as enzyme active sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular charge transfer and hyperconjugative interactions.[14] By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can quantify the stability imparted by electron delocalization.

A key interaction in this molecule is the delocalization of electron density from the lone pairs of the imidazole nitrogen atoms and the π-orbitals of the ring into the antibonding π* orbitals of the C-N and N-O bonds of the nitro group. This delocalization stabilizes the molecule and enhances the electron-withdrawing nature of the nitro group.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP(1) O(nitro) | π(N-O) | High | Strong delocalization within the nitro group. |

| π(C4-C5) Imidazole | π(C2=N3) Imidazole | Moderate | Aromatic delocalization within the imidazole ring. |

| π(C4-C5) Imidazole | π*(C-N) Nitro | Moderate | Conjugative effect between the ring and the nitro group. |

E(2) represents the stabilization energy from the donor-acceptor interaction.

Part 4: Simulating Biological Activity - Molecular Docking Protocol

Based on the known mechanism of related nitroimidazoles, a plausible biological target is NADH-fumarate reductase, an enzyme crucial for anaerobic metabolism in certain pathogens.[15] Molecular docking can predict the binding affinity and orientation of our molecule within the enzyme's active site.

Step-by-Step Docking Protocol

Sources

- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives [aabu.edu.jo]

- 4. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 5. sciencescholar.us [sciencescholar.us]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. malayajournal.org [malayajournal.org]

- 15. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclopropyl-4-nitro-1H-imidazole

Abstract

1-Cyclopropyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized as a versatile scaffold for the development of novel antimicrobial agents.[1] While comprehensive studies on this specific molecule are emerging, its mechanism of action can be robustly inferred from the extensive body of knowledge on the nitroimidazole class of drugs. This guide delineates the putative mechanism, centered on the principle of bioreductive activation, a hallmark of nitroimidazoles. We will explore how the compound likely functions as a prodrug, undergoing selective activation under hypoxic or anaerobic conditions to generate cytotoxic reactive nitrogen species that induce macromolecular damage, primarily targeting DNA. Furthermore, this paper will analyze the specific structural contributions of the 4-nitro and 1-cyclopropyl moieties to the molecule's overall activity profile and metabolic stability. By synthesizing established principles with structural analysis, we provide a foundational understanding for researchers aiming to leverage this scaffold in the ongoing battle against infectious diseases and drug resistance.

Introduction

The nitroimidazole family of compounds represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[][3] Since the introduction of metronidazole in 1960, these agents have been indispensable in clinical practice.[4] The core principle of their success lies in a unique mechanism of action: selective toxicity towards microorganisms that thrive in low-oxygen environments.[][5] These compounds are prodrugs that remain relatively inert in aerobic environments but are activated in anaerobic cells, leading to potent cytotoxic effects.[6]

This compound emerges from this legacy, not as a standalone therapeutic, but as a crucial building block (synthon) for creating next-generation molecular hybrids and conjugates aimed at overcoming antibiotic resistance.[1][7] Its structure is notable for two key features: the placement of the nitro group at the 4-position of the imidazole ring, a less common configuration compared to the widely used 5-nitroimidazoles, and the presence of a cyclopropyl group at the N1 position.[] The cyclopropyl fragment is a "privileged" moiety in drug discovery, known to enhance metabolic stability, increase potency, and improve pharmacokinetic profiles.[8]

This guide aims to provide a detailed technical exploration of the probable mechanism of action of this compound. By dissecting the established bioreductive pathway of nitroimidazoles and analyzing the influence of its unique structural components, we will construct a comprehensive mechanistic hypothesis to guide future research and development.

Part 1: The Core Mechanism - Bioreductive Activation

The selective antimicrobial activity of nitroimidazoles is contingent upon the reduction of the nitro group, a process that occurs efficiently only at the low redox potentials found within anaerobic or microaerophilic organisms.[4]

The Principle of Selective Toxicity

In the oxygen-rich environment of mammalian host cells, the nitro group of the imidazole remains oxidized and the compound is largely inactive. However, upon diffusing into an anaerobic bacterium or protozoan, the compound enters a low-redox potential environment rich in electron transfer proteins.[] This environment is the key to its activation. Should the activated radical intermediate encounter molecular oxygen, a futile cycle of re-oxidation occurs, regenerating the parent nitroimidazole and producing superoxide radicals. This rapid re-oxidation in the presence of oxygen effectively prevents the accumulation of toxic intermediates in aerobic cells, thereby conferring selective toxicity.[9]

The Reductive Activation Pathway

The activation is a multi-step enzymatic process:

-

Electron Transfer: The process is initiated by electron transfer from reduced ferredoxin or flavodoxin proteins, which are characteristic of anaerobic energy metabolism.[4]

-

Enzymatic Catalysis: This reduction is catalyzed by nitroreductases (NTRs), a class of enzymes that use flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as coenzymes, with NADH or NADPH serving as the ultimate reducing agents.[]

-

Formation of Reactive Species: The single-electron reduction of the nitro group forms a nitro radical anion (-NO₂•⁻). This is a highly reactive species. Further reduction can lead to the formation of even more toxic intermediates, such as a nitroso (R-NO) derivative and a hydroxylamine (R-NHOH) derivative.[9][10] These intermediates are the primary effectors of cytotoxicity.

Part 2: Cellular Targets and Cytotoxic Effects

Once generated, the reactive nitrogen species are non-specific and can damage a wide array of cellular macromolecules, leading to cell death.

Primary Target: DNA

The most critical target of activated nitroimidazoles is DNA. The highly electrophilic intermediates can covalently bind to DNA and induce a variety of lesions:

-

DNA Strand Breakage: The reactive species cause single- and double-strand breaks in the DNA backbone.[5][10]

-

Helix Destabilization: Covalent adduction disrupts the helical structure of DNA.

-

Inhibition of Synthesis: The damage ultimately inhibits DNA replication and transcription, halting cellular processes and leading to a bactericidal effect.[][4]

Other Macromolecular Targets

While DNA is the primary target, the reactive intermediates can also damage other vital cellular components. This includes covalent binding to proteins, particularly those rich in thiol groups (cysteine residues), disrupting their structure and enzymatic function. This broader attack on cellular machinery contributes to the potent cytotoxicity of the activated drug.[6][11]

Part 3: Structural-Activity Relationship Analysis

The specific structure of this compound dictates its unique potential.

-

The 4-Nitro Position: Most clinically used nitroimidazoles are 5-nitro derivatives. The biological activity of 4-nitroimidazoles has been reported far less frequently.[] This structural difference may influence the molecule's redox potential, making it more or less susceptible to reduction by specific nitroreductases. It could also alter the stability and reactivity of the resulting radical anions. This represents a key area for empirical investigation to determine if this isomeric form offers advantages, such as a different spectrum of activity or a reduced potential for resistance.

-

The 1-Cyclopropyl Group: The inclusion of a cyclopropyl ring is a common and effective strategy in medicinal chemistry.[8] Its benefits are multifaceted:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, increasing the drug's half-life.[8]

-

Enhanced Potency: The rigid conformation of the ring can lock the molecule into a more favorable orientation for binding to target enzymes (like nitroreductases), potentially increasing the rate of activation.[8]

-

Modulated Physicochemical Properties: It can fine-tune properties like lipophilicity, which affects cell membrane permeability and overall pharmacokinetics.[8]

-

Part 4: Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism for this compound, a series of standardized in vitro experiments are required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This experiment is foundational to confirm selective activity against anaerobic organisms.

-

Objective: To determine the MIC of the compound against anaerobic and aerobic bacteria and compare their susceptibility.

-

Methodology:

-

Prepare a series of two-fold serial dilutions of this compound in appropriate broth media (e.g., Brucella broth for anaerobes, Mueller-Hinton broth for aerobes).

-

Inoculate the dilutions with standardized suspensions of test organisms (e.g., Bacteroides fragilis [anaerobe], Clostridium difficile [anaerobe], and Escherichia coli [facultative], Staphylococcus aureus [facultative]).

-

Incubate one set of tubes/plates in an anaerobic chamber (e.g., 37°C for 48 hours).

-

Incubate a parallel set for facultative organisms in an aerobic incubator (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Expected Outcome: A significantly lower MIC value under anaerobic conditions compared to aerobic conditions, confirming hypoxia-selective toxicity.

| Organism | Growth Condition | Hypothetical MIC (µg/mL) |

| Bacteroides fragilis | Anaerobic | 1 |

| Clostridium difficile | Anaerobic | 2 |

| Escherichia coli | Aerobic | >128 |

| Escherichia coli | Anaerobic | 8 |

| Staphylococcus aureus | Aerobic | >128 |

Protocol 2: In Vitro DNA Damage (Plasmid Nicking) Assay

This assay directly visualizes the compound's ability to damage DNA upon activation.

-

Objective: To assess whether the bioreduced form of the compound causes DNA strand breaks.

-

Methodology:

-

Prepare reaction mixtures containing a supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

-

Add this compound to the reaction tubes.

-

Initiate the activation by adding a nitroreductase enzyme (e.g., purified E. coli NfsB) and an electron donor (NADPH).

-

Include control groups: (a) DNA only, (b) DNA + compound (no enzyme), (c) DNA + enzyme (no compound).

-

Incubate all mixtures under anaerobic conditions for a defined period (e.g., 1 hour at 37°C).

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

-

Expected Outcome: The supercoiled form of the plasmid will be converted to relaxed (nicked, single-strand break) and linear (double-strand break) forms only in the complete reaction mixture containing the compound, enzyme, and NADPH.

Part 5: Emerging Concepts and Future Directions

While bioreductive activation and subsequent DNA damage is the canonical mechanism, the field is evolving. Recent studies on novel nitroimidazole hybrids have uncovered alternative modes of action, such as the direct inhibition of essential enzymes like topoisomerase IV.[6] This suggests that while the nitro group's reductive chemistry is paramount, the core scaffold and its substituents may confer additional, unexpected functionalities.

Future research on this compound should focus on:

-

Enzyme Specificity: Identifying the specific bacterial and protozoal nitroreductases that most efficiently activate the compound.

-

Resistance Mechanisms: Investigating its activity against microbial strains with known resistance to 5-nitroimidazoles (e.g., those with mutations in nitroreductase genes).

-

Hybrid Compound Synthesis: Systematically using it as a scaffold to synthesize new hybrid molecules and evaluating their dual-action potential.

-

Hypoxic Cell Studies: Exploring its potential as a radiosensitizer or cytotoxin in hypoxic solid tumors, a well-established application area for nitroimidazoles.[9]

Conclusion

The mechanism of action of this compound is firmly rooted in the established paradigm of bioreductive activation characteristic of the nitroimidazole class. It is a prodrug that achieves selective toxicity by undergoing enzymatic reduction in anaerobic environments to form highly reactive nitrogen species that damage DNA and other vital macromolecules. The presence of a 4-nitro group and a 1-cyclopropyl substituent likely modulates its reduction potential, spectrum of activity, and pharmacokinetic properties, making it a highly valuable scaffold for modern drug discovery. The experimental protocols outlined herein provide a clear roadmap for validating this proposed mechanism and further characterizing its unique biological profile. As the threat of antimicrobial resistance grows, a deep, mechanistic understanding of such novel scaffolds is essential for the rational design of the next generation of therapeutics.

References

-

Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge. Retrieved from [Link]

-

Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Retrieved from [Link]

-

WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]

-

Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756–1760. Retrieved from [Link]

-

Viodrescu, M., et al. (2003). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. PubMed. Retrieved from [Link]

-

Walton, M. I., & Workman, P. (1990). Heat-stimulated nitroreductive bioactivation of the 2-nitroimidazole benznidazole in vitro. PubMed. Retrieved from [Link]

-

Komatsu, S., et al. (2015). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. Retrieved from [Link]

-

Hügel, C., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health. Retrieved from [Link]

-

Istrate, E., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Retrieved from [Link]

-

Letafat, B., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. Retrieved from [Link]

-

Tozkoparan, B., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Retrieved from [Link]

-

Fassihi, A., et al. (2019). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

-

Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Retrieved from [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-